2-(3-chloro-2-methylphenoxy)acetic acid
Overview
Description
2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPAA, is an organic compound that has been studied for its potential applications in various scientific fields. It is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, MCPAA has been studied for its potential use in biochemical and physiological research, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Herbicide and Weed Control
- MCPA is primarily used as a selective herbicide for controlling broadleaf weeds in various crops, lawns, and turf. It disrupts the growth of unwanted plants by mimicking plant hormones, leading to uncontrolled cell division and eventual death. Its specificity allows it to target weeds without harming grasses or other desirable vegetation .
Root Parasitic Weed Management
- 2-(3-chloro-2-methylphenoxy)acetic acid has demonstrated efficacy in controlling root parasitic weeds. These troublesome weeds, such as broomrape and witchweed, attach to the roots of host plants and siphon nutrients. By inhibiting their growth, MCPA helps protect crops and improve agricultural productivity .
Antimicrobial Properties
- Research suggests that MCPA exhibits antimicrobial activity. It may inhibit the growth of certain bacteria and fungi. While further studies are needed to fully understand its mechanism of action, this property could have applications in agriculture, medicine, and hygiene .
Anti-Inflammatory and Analgesic Effects
- The directed phenoxy properties of 2-(3-chloro-2-methylphenoxy)acetic acid contribute to its anti-inflammatory and analgesic effects. These properties make it a potential candidate for pain management and inflammation control .
Environmental Monitoring
- MCPA (methyl-d3) can serve as an internal standard for detecting and quantifying pesticides in surface water. Analytical methods using solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) benefit from its stable isotopic form, aiding in accurate pesticide measurements .
Pharmaceutical Research
- Medicinal chemists explore derivatives of phenoxy acetamide , including those based on MCPA , to design novel pharmaceutical compounds. These derivatives may exhibit safety and efficacy profiles suitable for enhancing life quality. Researchers investigate molecular interactions, physicochemical properties, and synthetic pathways to optimize drug design .
Mechanism of Action
Target of Action
2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is a type of phenoxy herbicide . The primary targets of MCPA are broad-leaf plants . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .
Mode of Action
MCPA interacts with its targets by inducing rapid, uncontrolled growth . This process, often referred to as “growing to death,” is a result of MCPA’s mimicry of the auxin growth hormone . When MCPA is applied to monocotyledonous crops such as wheat or maize, it selectively kills broad-leaf weeds, leaving the crops relatively unaffected .
Biochemical Pathways
The biochemical pathway of MCPA involves the cleavage of the ether linkage, yielding MCP and acetate acid . This process is part of the compound’s degradation mechanism .
Pharmacokinetics
It is known that mcpa is a water-insoluble compound , which may affect its bioavailability and distribution within the environment.
Result of Action
The result of MCPA’s action is the death of broad-leaf weeds . By inducing rapid, uncontrolled growth, MCPA causes these plants to essentially grow themselves to death . This selective toxicity allows MCPA to effectively control weed populations without significantly affecting the growth of monocotyledonous crops .
Action Environment
The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is typically applied by ground equipment or by air , and its effectiveness can be affected by factors such as weather conditions, soil type, and the presence of other chemicals in the environment. Additionally, MCPA’s water-insolubility may influence its distribution and persistence in the environment.
properties
IUPAC Name |
2-(3-chloro-2-methylphenoxy)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSHQWWBXCWJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615430 | |
Record name | (3-Chloro-2-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylphenoxy)acetic acid | |
CAS RN |
579-64-6, 94323-49-6 | |
Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-2-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.